2,2-Diethoxybutane

Boiling Point Distillation Process Chemistry

2,2-Diethoxybutane (CAS 52752-16-6), also known as 2-butanone diethyl acetal, is an acyclic ketal with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol. It is synthesized via the acid-catalyzed condensation of 2-butanone with ethanol.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 52752-16-6
Cat. No. B3053284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxybutane
CAS52752-16-6
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC(C)(OCC)OCC
InChIInChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3
InChIKeyJKUNNIMQUQJDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxybutane (CAS 52752-16-6): A Fundamental Acyclic Ketal for Carbonyl Protection and Selective Synthesis


2,2-Diethoxybutane (CAS 52752-16-6), also known as 2-butanone diethyl acetal, is an acyclic ketal with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . It is synthesized via the acid-catalyzed condensation of 2-butanone with ethanol . This compound serves primarily as a protecting group for ketones in multi-step organic synthesis, temporarily masking the carbonyl functionality from nucleophilic or basic attack while allowing transformations elsewhere in the molecule . As a member of the dialkyl ketal class, its specific ethyl substituents confer distinct physical properties and reactivity profiles that differentiate it from its methyl- and propyl-based analogs, making precise selection critical for optimizing reaction conditions and outcomes.

2,2-Diethoxybutane: Why In-Class Ketal Substitution Is Not Trivial for Reproducible Synthesis and Process Control


Treating all acyclic dialkyl ketals as interchangeable substitutes in synthetic protocols or industrial processes can lead to significant deviations in yield, purity, and reaction kinetics. While all serve the fundamental role of carbonyl protection, their physical properties—including boiling point, vapor pressure, density, and flash point—vary substantially with alkyl chain length . These differences directly influence solvent compatibility, distillation efficiency, storage conditions, and safety protocols. Furthermore, the steric bulk of the alkyl groups alters the ketal's intrinsic stability toward acid-catalyzed hydrolysis, a critical parameter for selective deprotection [1]. Therefore, selecting 2,2-diethoxybutane over 2,2-dimethoxypropane, 2,2-diethoxypropane, or 2,2-dimethoxybutane requires a quantitative, evidence-based justification grounded in specific property and reactivity differences.

Quantitative Differentiation of 2,2-Diethoxybutane Against Key Acyclic Ketal Comparators


Boiling Point Differentiation: 2,2-Diethoxybutane vs. 2,2-Diethoxypropane and 2,2-Dimethoxybutane

2,2-Diethoxybutane exhibits a boiling point of 140.7 °C at 760 mmHg . This is 24.7 °C higher than the structurally analogous 2,2-diethoxypropane (116.0 °C) and 40.9 °C higher than 2,2-dimethoxybutane (99.8 °C) [1]. The elevated boiling point is a direct consequence of its increased molecular weight (146.23 g/mol) and stronger intermolecular van der Waals forces relative to the C7 and C6 ketal analogs.

Boiling Point Distillation Process Chemistry Thermal Stability

Density Comparison: 2,2-Diethoxybutane Exhibits Intermediate Density Amongst Dialkyl Ketals

2,2-Diethoxybutane has a reported density of 0.843 g/cm³ . This value positions it between 2,2-diethoxypropane (0.82 g/mL) and 2,2-dimethoxybutane (0.8 ± 0.1 g/cm³) [1]. The higher density compared to the dimethoxy analog is attributed to the greater mass of the ethyl groups, while the slight increase over the diethoxypropane reflects the additional methylene unit in the butane backbone.

Density Liquid Handling Process Safety Formulation

Refractive Index: A Key Purity and Identity Discriminator

The refractive index of 2,2-diethoxybutane is 1.405 . This is notably higher than that of 2,2-diethoxypropane, which has a refractive index (n20/D) of 1.389 . This difference is significant and can be used to verify the identity of the compound upon receipt or to monitor its purity during synthesis, as the presence of unreacted 2-butanone (n20/D 1.378) or ethanol (n20/D 1.361) would alter the measured value.

Refractive Index Quality Control Analytical Chemistry Purity Analysis

Vapor Pressure: A Determinant of Volatility and Safe Handling

2,2-Diethoxybutane has a vapor pressure of 7.58 mmHg at 25 °C . This is significantly lower than the vapor pressure of 2,2-dimethoxybutane, which is approximately 43.3 mmHg at 25 °C [1]. The lower vapor pressure indicates reduced volatility, which minimizes evaporative losses during open handling and reduces the concentration of flammable vapors in the headspace, thereby lowering the fire hazard associated with its use.

Vapor Pressure Volatility Process Safety Storage Stability

Hydrolytic Stability: Enhanced Stability Attributed to Steric Bulk of Ethyl Substituents

While direct comparative hydrolysis rate constants for 2,2-diethoxybutane against its methyl analogs are not available in the public domain, class-level inference from studies on acetal and ketal hydrolysis indicates that increasing the steric bulk of the alkoxy substituents (ethyl vs. methyl) and the ketone-derived alkyl chain (butane vs. propane) generally leads to enhanced kinetic stability towards acid-catalyzed hydrolysis [1]. Specifically, a-branching and the entropy of activation are dominant factors in determining the rate of hydrolysis for dialkyl ketals [2]. This implies that 2,2-diethoxybutane is predicted to be more resistant to premature or unintended deprotection under mildly acidic conditions compared to less sterically hindered ketals like 2,2-dimethoxypropane.

Hydrolysis Kinetics Steric Effects Deprotection Selectivity Reaction Optimization

Evidence-Driven Application Scenarios for 2,2-Diethoxybutane in R&D and Industrial Chemistry


High-Temperature Distillation and Solvent Purification

Given its boiling point of 140.7 °C, 2,2-diethoxybutane is uniquely suited for reaction sequences requiring high-temperature distillations or solvent exchanges where lower-boiling analogs like 2,2-diethoxypropane (116.0 °C) would be lost or cause azeotrope complications . This property makes it a preferred protecting group reagent in the synthesis of thermally stable intermediates.

Optimization of Liquid-Liquid Extraction Processes

With a density of 0.843 g/cm³, 2,2-diethoxybutane exhibits a density profile that is intermediate between lighter (dimethoxy) and heavier ketals. This property can be strategically exploited to improve phase separation in liquid-liquid extractions involving common organic solvents, enhancing recovery and purity in workup procedures .

Safer, Low-Volatility Ketal for Scale-Up Operations

The vapor pressure of 7.58 mmHg at 25 °C is a critical safety and handling parameter, particularly for kilogram-scale or larger reactions. This 5.7-fold lower volatility compared to 2,2-dimethoxybutane (43.3 mmHg) significantly reduces the risk of flammable vapor accumulation and operator exposure, making 2,2-diethoxybutane a more suitable choice for pilot plant and manufacturing environments [1].

Multi-Step Syntheses Requiring Robust Carbonyl Protection

In synthetic routes involving mildly acidic conditions (e.g., Lewis acid-catalyzed reactions, acidic washes), the inferred greater hydrolytic stability of 2,2-diethoxybutane relative to methyl ketals provides a protective advantage [2]. This allows chemists to perform a wider range of transformations on a protected ketone without the risk of premature deprotection, thereby improving overall yield and simplifying purification.

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